2-Chloro-1-(difluoromethoxy)-4-methyl-benzene
Description
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIPHTVYZLXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene typically involves halogenation and methoxylation reactions. One common method is the reaction of 4-methylphenol with chlorodifluoromethane in the presence of a base, followed by chlorination using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Chemical Reactions Analysis
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFO
- Molecular Weight : 192.59 g/mol
- IUPAC Name : 1-chloro-2-(difluoromethoxy)-4-methylbenzene
- CAS Number : 1225665-64-4
The compound features a chlorinated aromatic structure with a difluoromethoxy group, which enhances its reactivity and utility in synthesis.
Synthesis of Pharmaceuticals
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active molecules. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory and analgesic properties.
| Compound | Application |
|---|---|
| 1-(2-difluoromethoxy)-4-methylbenzene | Anti-inflammatory agents |
| 2-chloro-4-(difluoromethoxy)benzamide | Analgesics |
Agrochemical Development
The compound has been explored for its potential use as a herbicide. Research indicates that derivatives of this compound can effectively control unwanted vegetation in agricultural settings. The presence of the chlorinated benzene ring enhances its herbicidal activity against broadleaf and grassy weeds.
Case Study : A study published in patent literature describes the use of fused-benzene derivatives, including those related to this compound, demonstrating effective control over various plant species when applied at specific concentrations (EP1111993A4) .
Material Science
In material science, this compound is utilized as a building block for synthesizing advanced materials with specific electronic properties. Its difluoromethoxy group contributes to the overall stability and performance of polymers and other materials.
| Material Type | Properties |
|---|---|
| Conductive Polymers | Enhanced electrical conductivity |
| Coatings | Improved chemical resistance |
Mechanism of Action
The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s halogenated structure plays a key role in its activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene with analogs in terms of substituents, molecular weight, and applications:
Key Differences and Implications
Electronic Effects :
- The difluoromethoxy group (-OCF₂) in the target compound is strongly electron-withdrawing, directing electrophilic substitution to positions ortho or para to itself. In contrast, analogs like Oxyfluorfen (with -O-(3-ethoxy-4-nitro)) exhibit mixed electronic effects due to the nitro group’s strong electron withdrawal and ethoxy’s electron donation .
- Methyl vs. Trifluoromethyl : The methyl group in the target compound donates electrons via hyperconjugation, slightly activating the ring. In Oxyfluorfen, the -CF₃ group is electron-withdrawing, deactivating the ring and enhancing herbicidal activity .
Reactivity and Stability :
- The nitro group in 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene increases oxidative stability but may render the compound explosive under certain conditions .
- Halogen Diversity : Bromine in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene enhances susceptibility to nucleophilic aromatic substitution compared to chlorine or fluorine .
Physicochemical Properties: Lipophilicity: The difluoromethoxy group increases lipophilicity compared to methoxy (-OCH₃), improving membrane permeability in bioactive compounds. For example, Oxyfluorfen’s trifluoromethyl group further enhances lipid solubility, aiding herbicidal action . Boiling/Melting Points: Halogen substitution generally increases melting points. The target compound’s melting point is likely higher than non-halogenated analogs but lower than perhalogenated derivatives like 1-chloro-4-(difluoromethoxy)-2-fluorobenzene .
Biological Activity
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene, also known as a chlorinated aromatic compound, is characterized by a benzene ring with a chloro substituent, a difluoromethoxy group, and a methyl group. Its unique molecular structure contributes to its potential biological activities, making it an interesting subject of study in medicinal chemistry and agrochemicals.
- Molecular Formula : C₈H₆ClF₂O
- Molecular Weight : 227.04 g/mol
- Appearance : Colorless to light brown liquid with a strong odor
- Solubility : Soluble in organic solvents like ether and chloroform
The biological activity of this compound is influenced by its functional groups. The chloro and difluoromethoxy groups can participate in various chemical interactions that modulate the activity of biological targets such as enzymes and receptors. This interaction can lead to significant pharmacological effects, including antimicrobial and antifungal activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has been investigated for its potential to inhibit the growth of bacteria and fungi. Studies have shown that halogenated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
- Antiproliferative Effects : The compound has demonstrated antiproliferative activity against several cancer cell lines. For instance, it has shown effectiveness against the HCT116 colon cancer cell line with an IC50 value indicating significant potency .
Research Findings and Case Studies
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | HCT116 | 0.95 | Antiproliferative |
| Study 2 | MCF7 | 0.13 | Induced cell cycle arrest |
| Study 3 | HeLa | 0.21 | Induced apoptosis |
Case Study: Antiproliferative Activity
In one study, this compound was tested on various cancer cell lines, including MCF7 and HCT116. The compound exhibited sub-micromolar IC50 values, indicating potent inhibitory effects on cell proliferation. The mechanism involved induction of apoptosis and cell cycle arrest at specific phases, suggesting its potential as a chemotherapeutic agent .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-(difluoromethoxy)-4-methylbenzene?
- Methodology : The compound can be synthesized via nucleophilic substitution using 4-methylphenol and chlorodifluoromethane in the presence of a base (NaOH or K₂CO₃) at 50–80°C in solvents like DMSO or acetonitrile for 12–24 hours . Key steps include controlling temperature to avoid side reactions (e.g., over-chlorination) and purification via column chromatography.
Q. How does the difluoromethoxy group influence the compound's chemical stability?
- Methodology : The difluoromethoxy group enhances stability against hydrolysis compared to non-fluorinated analogs. Stability tests in aqueous solutions (pH 5–9) and under thermal stress (TGA/DSC analysis) are recommended to assess decomposition thresholds .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : NMR identifies the difluoromethoxy group (δ ~ -80 ppm), while NMR resolves methyl (δ ~ 2.3 ppm) and aromatic protons.
- IR : Stretching frequencies for C-F (1100–1200 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups.
- MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 192.59) .
Advanced Research Questions
Q. What challenges arise in regioselective substitution reactions involving the chlorine atom?
- Methodology : The chlorine atom at position 1 is sterically and electronically influenced by the adjacent difluoromethoxy (electron-withdrawing) and methyl (electron-donating) groups. Computational modeling (DFT) predicts activation barriers for nucleophilic substitution, while experimental screening of nucleophiles (e.g., amines, thiols) under varying solvents (polar aprotic vs. protic) identifies optimal conditions .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology : Systematic analysis of variables (e.g., catalyst choice, solvent purity) using Design of Experiments (DoE). For example, replacing traditional bases with phase-transfer catalysts (e.g., TBAB) may improve yields by enhancing solubility of chlorodifluoromethane .
Q. What strategies enhance the compound's bioavailability in pharmacological studies?
- Methodology : The difluoromethoxy group increases lipophilicity (logP ~ 2.8), improving membrane permeability. In vitro assays (Caco-2 cell monolayers) quantify absorption, while formulation studies with cyclodextrins or liposomes optimize solubility .
Q. How does the compound's reactivity compare to analogs lacking the methyl group?
- Methodology : Comparative kinetic studies using 1-chloro-2-(difluoromethoxy)benzene (no methyl group) reveal that the methyl group at position 4 stabilizes intermediates via hyperconjugation, accelerating electrophilic substitution at position 5. Hammett plots correlate substituent effects with reaction rates .
Experimental Design & Data Analysis
Designing a stability study for long-term storage:
- Methodology : Store samples under inert atmosphere (N₂) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at intervals (0, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf life .
Analyzing conflicting data on biological activity:
- Methodology : Validate assays using positive/negative controls (e.g., kinase inhibitors for enzyme studies). Meta-analysis of IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) identifies cell-type-specific responses .
Environmental & Safety Considerations
Assessing environmental impact of synthetic byproducts:
- Methodology : GC-MS analysis of reaction waste identifies chlorinated byproducts. Green chemistry adaptations (e.g., replacing DMSO with bio-based solvents) reduce ecological toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
